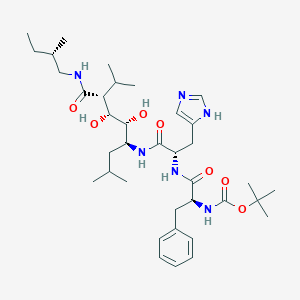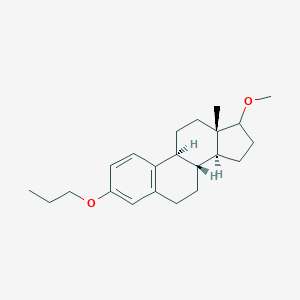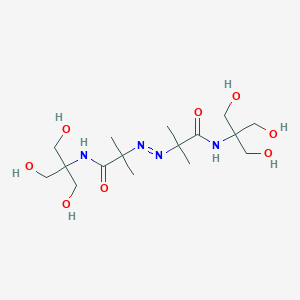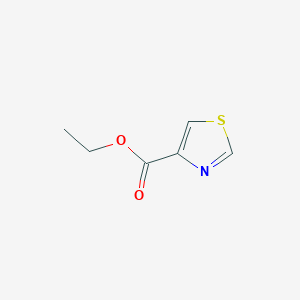![molecular formula C16H23BrN2O3 B022545 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide CAS No. 107188-66-9](/img/structure/B22545.png)
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide
説明
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, also known as [11C]FLB 457 or [11C]isoremoxipride, is a compound that has been used as a PET (Positron Emission Tomography) agent for the non-invasive study of extrastriatal D2/3 receptors in the human brain . It has a very high affinity for D2 (Ki = 0.017 nM) and D3 (Ki = 0.022 nM) receptors .
Synthesis Analysis
The synthesis of 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide and related compounds has been described in several studies . One study describes the synthesis of 5-[(3-bromo-2,6-dimethoxybenzamido)-methyl]-5-hydroxy-2-pyrrolidone and its 1-ethyl analogue, two urinary metabolites of the dopamine D-2 antagonist remoxipride . Another study describes the synthesis of the compound from the corresponding benzoic acids .
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide can be found in various databases such as PubChem . The compound has a complex structure with multiple functional groups, including a bromine atom, two methoxy groups, and a pyrrolidinyl group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide have been described in the literature . The reactions involve the formation of an iminium intermediate that acts as an electrophile for the nucleophilic addition of the ketoester enol . The ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .
科学的研究の応用
Antipsychotic Agent Properties : This compound exhibits potent antidopaminergic properties, indicating potential as a new antipsychotic agent (Högberg et al., 1990).
Radical Scavenging Activity : Derivatives of this compound from marine red algae have shown potent scavenging activity against DPPH and ABTS radicals, suggesting their use as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).
Synthesis of Metabolites : Various synthetic schemes have been developed leading to key intermediates of this compound, which can be converted into metabolites (Gawell et al., 1989).
Selective Antipsychotic Properties : Some derivatives show potential as effective and selective antipsychotic agents with low extrapyramidal side effects (Högberg et al., 1990).
Imaging Dopamine D2 Receptors : Certain radioligands derived from this compound are promising for imaging dopamine D2 receptors in the brain, which is useful in studies of psychiatric disorders (Airaksinen et al., 2008).
Potential Neuroleptic Activity : Some derivatives have shown potential neuroleptic activity with low acute toxicity, suggesting their use in treating schizophrenia and bipolar disorders (de Paulis et al., 1986).
Regioselective Syntheses : The compound has been involved in the development of regioselective synthesis techniques for creating its derivatives (Bengtsson & Hoegberg, 1993).
特性
IUPAC Name |
5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAECXZXKVURFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910248 | |
| Record name | 5-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide | |
CAS RN |
107188-66-9 | |
| Record name | 5-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



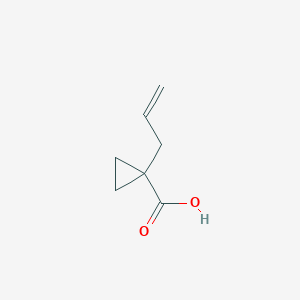
![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B22463.png)
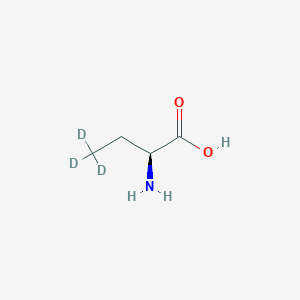
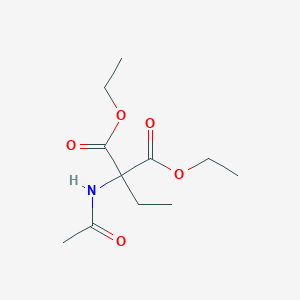
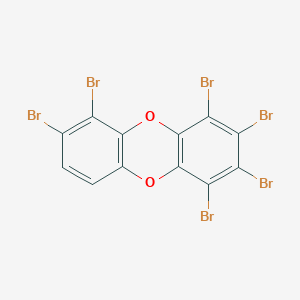
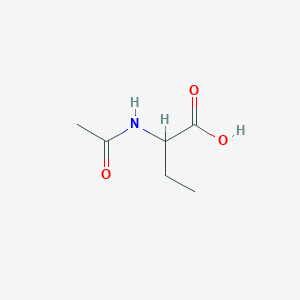

![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)

